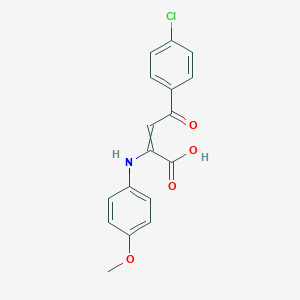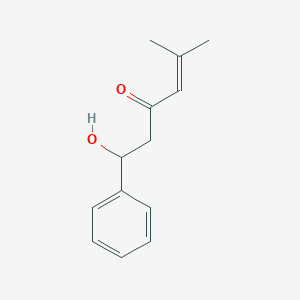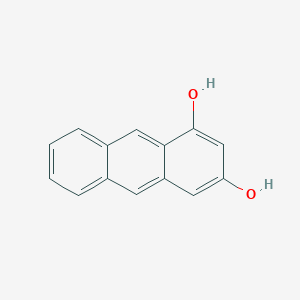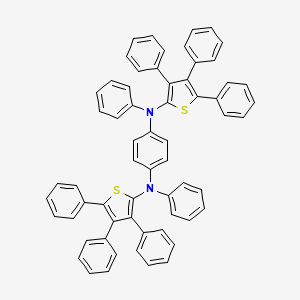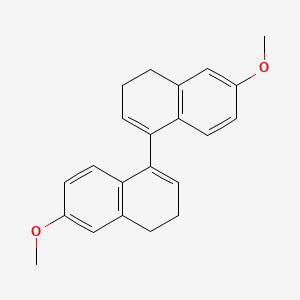
6,6'-Dimethoxy-3,3',4,4'-tetrahydro-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is an organic compound characterized by its unique binaphthalene structure, where two naphthalene units are connected through a single bond. The presence of methoxy groups at the 6 and 6’ positions and the tetrahydro configuration at the 3,3’,4,4’ positions contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that possess methoxy groups at the desired positions.
Coupling Reaction: The two naphthalene units are coupled using a suitable coupling agent, such as a metal catalyst (e.g., palladium or nickel) under specific reaction conditions.
Hydrogenation: The coupled product undergoes hydrogenation to achieve the tetrahydro configuration at the 3,3’,4,4’ positions. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or naphthalene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene involves its interaction with molecular targets through various pathways. The methoxy groups and the binaphthalene structure allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3’,3’,3’-tetramethyl-1,1’-spirobisindane
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is unique due to its specific substitution pattern and tetrahydro configuration. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of methoxy groups enhances its solubility and potential for functionalization, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
496924-92-6 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
7-methoxy-4-(6-methoxy-3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C22H22O2/c1-23-17-9-11-19-15(13-17)5-3-7-21(19)22-8-4-6-16-14-18(24-2)10-12-20(16)22/h7-14H,3-6H2,1-2H3 |
InChIキー |
QVXPRFCOGIMOCZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CCC2)C3=CCCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


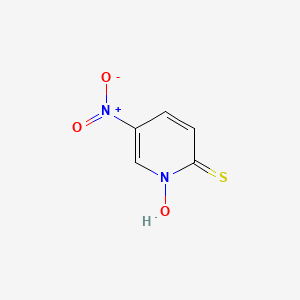
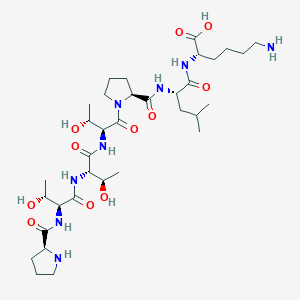
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
